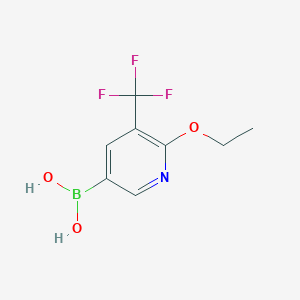

(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Beschreibung

(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C₈H₉BF₃NO₃ and an average mass of 234.97 g/mol . It features a pyridine ring substituted with an ethoxy group at position 6, a trifluoromethyl (-CF₃) group at position 5, and a boronic acid (-B(OH)₂) moiety at position 2. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical and agrochemical synthesis . Its trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy substituent may influence steric and electronic properties during coupling reactions .

Eigenschaften

IUPAC Name |

[6-ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3NO3/c1-2-16-7-6(8(10,11)12)3-5(4-13-7)9(14)15/h3-4,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQUWRKGOGCLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737210 | |

| Record name | [6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849934-85-6 | |

| Record name | B-[6-Ethoxy-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849934-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of halogenated pyridines using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is widely used in organic synthesis for constructing complex molecules via Suzuki–Miyaura coupling. It serves as a building block for pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable for creating diverse chemical libraries for drug discovery .

Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties and reactivity .

Wirkmechanismus

The primary mechanism of action for (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid involves its role as a boronic acid in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The ethoxy and trifluoromethyl groups influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The reactivity and applications of (6-ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid can be contextualized by comparing it to structurally related boronic acids:

Key Observations :

- Electron-Withdrawing Effects : The -CF₃ group significantly lowers the pKa of the boronic acid compared to -F or -OMe substituents, enhancing its Lewis acidity and reactivity in aqueous coupling conditions .

- Steric Considerations : Ethoxy and propoxy groups at position 6 or 2 can introduce steric hindrance, as seen in ortho-ethoxy phenyl boronic acid , which failed to react in Suzuki couplings due to proximity effects .

- Solubility: Longer alkoxy chains (e.g., propoxy) improve solubility in non-polar solvents, whereas trifluoromethyl groups increase lipophilicity for membrane permeability in drug candidates .

Reaction Performance in Cross-Couplings

- Yield and Scope : In the synthesis of meriolins (Table 2, ), boronic acids with -CF₃ substituents (e.g., 126a) achieved yields of 63–65%, comparable to halogenated analogs. However, pyridine-based boronic acids like the target compound may face challenges in sterically demanding reactions.

- Steric Hindrance : Evidence from highlights that ortho-ethoxy phenyl boronic acid failed to react in a Suzuki-Miyaura coupling, underscoring the sensitivity of such reactions to substituent positioning. The target compound’s ethoxy and -CF₃ groups at positions 6 and 5 on pyridine may similarly hinder coupling unless optimized conditions (e.g., Pd catalyst choice, temperature) are used.

Acidity and Stability

- Acidity (pKa) : The -CF₃ group’s strong inductive effect lowers the pKa of the boronic acid, facilitating deprotonation to form reactive boronate species in basic media. This contrasts with fluorophenylboronic acids, where mesomeric effects dominate .

- Hydrolytic Stability : Trifluoromethyl-substituted boronic acids exhibit greater stability against protodeboronation compared to electron-rich analogs, as electron-withdrawing groups stabilize the boron center .

Biologische Aktivität

Overview

(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a boronic acid functional group attached to a pyridine ring, which is further substituted with ethoxy and trifluoromethyl groups. Its unique structure allows it to participate in various biochemical pathways, making it a valuable candidate for drug discovery and development.

Boronic acids, including this compound, are known to interact with biological targets by forming reversible covalent bonds with hydroxyl groups in enzymes and receptors. This interaction can modulate enzyme activity and influence metabolic pathways. The compound's ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling reactions is particularly useful in synthesizing complex biologically active molecules.

Biological Activity

Recent studies have highlighted the antimicrobial properties of related boronic acids, suggesting potential applications for this compound. For instance, research indicates that certain boronic acids exhibit moderate antimicrobial activity against pathogens such as Candida albicans, Escherichia coli, and Bacillus cereus . Specifically, the Minimum Inhibitory Concentration (MIC) values for these compounds show promise in comparison to established antifungal agents like Tavaborole (AN2690) .

Antimicrobial Activity

| Pathogen | Activity | MIC Value |

|---|---|---|

| Candida albicans | Moderate | Not specified |

| Escherichia coli | Higher activity | Not specified |

| Bacillus cereus | Lower MIC than AN2690 | Not specified |

| Aspergillus niger | Higher activity | Not specified |

Pharmacokinetics

The bioavailability of this compound can be influenced by its physicochemical properties, formulation, and route of administration. Factors such as pH, temperature, and the presence of other molecules can affect the compound's stability and interactions with biological targets .

Research Applications

The compound is utilized in various fields:

- Medicinal Chemistry : It serves as a building block for synthesizing diverse chemical libraries aimed at drug discovery.

- Organic Synthesis : Its role in Suzuki-Miyaura coupling reactions facilitates the construction of complex molecules.

- Material Science : The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and electronic components .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid, and what analytical methods validate its purity and structure?

- Synthetic Routes : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, analogous boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) are reacted with halogenated heterocycles (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate) in the presence of a palladium catalyst and base, yielding coupled products .

- Analytical Validation :

- LCMS : Used to confirm molecular weight (e.g., m/z 366 [M+H]⁺ for intermediates) .

- HPLC : Retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) ensure purity .

- NMR : ¹H, ¹⁹F, and ¹¹B NMR (e.g., δ 28.2 in ¹¹B NMR for boroxine intermediates) confirm structural integrity .

Q. How do substituents like ethoxy and trifluoromethyl influence the reactivity of this boronic acid in cross-coupling reactions?

- Trifluoromethyl (CF₃) : Enhances electrophilicity of the pyridine ring via electron-withdrawing effects, improving oxidative addition in palladium-catalyzed couplings .

- Ethoxy (OEt) : Acts as an electron-donating group, stabilizing the boronic acid and reducing protodeboronation risk. However, steric hindrance may require optimized reaction conditions (e.g., elevated temperatures or polar solvents) .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling yields using this boronic acid when paired with halogenated heterocycles?

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl-aryl couplings, as demonstrated in patent examples .

- Solvent/Base Systems : Use ethanol/water mixtures with NaOH for hydrolysis steps or THF with tripotassium phosphate for deprotonation .

- Temperature Control : Room temperature is sufficient for most steps, but heating (e.g., 80°C) may improve yields for sterically hindered substrates .

Q. How can computational methods predict the stability and reactivity of this boronic acid under different conditions?

- DFT Calculations : Predict acidity (pKa) and boron center reactivity using software like Gaussian or ADF. Substituent effects (CF₃ vs. OEt) can be modeled to assess electronic contributions .

- Docking Studies : Evaluate binding affinity to biological targets (e.g., enzymes) by simulating interactions between the boronic acid and active sites .

Q. What are the challenges in characterizing boronic acid derivatives like this compound using NMR, and how can they be addressed?

- Boroxine Formation : Boronic acids often exist as boroxine trimers in solution, complicating ¹H NMR interpretation. Use deuterated solvents (CDCl₃) and report both boronic acid/boroxine peaks .

- ¹¹B NMR : Broad peaks due to quadrupolar relaxation require high-field instruments (≥400 MHz) for resolution. Chemical shifts (δ 28–30 ppm) confirm boron hybridization .

Methodological Guidelines

Q. How to handle and store this compound to prevent degradation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.